1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4OS/c1-16-7-8-17(2)19(13-16)15-32-25-28-27-24-29(14-18-9-11-20(26)12-10-18)23(31)21-5-3-4-6-22(21)30(24)25/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBBZSZYELSLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents. Therefore, it is plausible that this compound may also target viral or microbial proteins.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and the known activities of similar compounds, it is likely that this compound interacts with its targets through hydrogen bond accepting and donating characteristics. This allows the compound to make specific interactions with different target receptors.
Biochemical Pathways
Similar compounds have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which could provide insights into the potential ADME properties of this compound.
Result of Action
Similar compounds have been shown to exhibit cytotoxicity at certain concentrations. This suggests that the compound may induce cell death in its target cells.
Biological Activity
The compound 1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one represents a novel class of triazoloquinazoline derivatives. These compounds have garnered attention for their potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 363.5 g/mol. The structure features a triazoloquinazoline core which is known for its diverse biological activities.
Triazoloquinazolines have been studied for their ability to interact with various biological targets:
- Kinase Inhibition : Many derivatives exhibit inhibitory effects on protein kinases, which are crucial in cell signaling pathways. For instance, compounds similar to our target have shown submicromolar IC50 values against kinases such as DYRK1A and GSK-3β .
- DNA Intercalation : Some studies indicate that these compounds can intercalate into DNA, disrupting replication and transcription processes. This mechanism is particularly relevant in cancer therapy as it can lead to apoptosis in cancer cells .
Anticancer Activity
Recent research has highlighted the anticancer potential of triazoloquinazoline derivatives. For example:
- Cell Line Studies : The compound was tested against various cancer cell lines including HCT-116 (colon cancer) and HePG-2 (liver cancer). Results indicated significant cytotoxicity with IC50 values ranging from 2.44 to 9.43 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 | 2.44 - 9.43 |
| Similar Derivative | HePG-2 | 0.69 - 1.8 |
Antihistaminic Activity
In vivo studies have demonstrated that certain triazoloquinazoline derivatives exhibit antihistaminic properties by blocking H1 receptors effectively . This activity was measured using guinea pig models where the compounds provided significant protection against histamine-induced bronchospasm.
Case Studies
- In Vivo Efficacy : A study involving the administration of the compound in a mouse model showed a marked reduction in tumor size compared to control groups treated with saline. This suggests potential for therapeutic application in cancer treatment.
- Synergistic Effects : Research has also explored the combination of this compound with existing chemotherapy agents, revealing enhanced efficacy when used in tandem with drugs like doxorubicin.
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suggests several promising applications:
1. Antihistaminic Activity
Research has indicated that related compounds in the triazoloquinazoline series exhibit significant H1-antihistaminic activity. For instance, a study demonstrated that certain derivatives protected guinea pigs from histamine-induced bronchospasm effectively. The compound this compound may share similar mechanisms of action due to its structural similarities to known antihistamines .
2. Antimicrobial Activity
Triazoloquinazolines have been investigated for their antimicrobial properties. Compounds within this class have shown efficacy against various pathogens. The presence of thio groups in this compound could enhance its antibacterial potential by disrupting microbial cell membranes or interfering with metabolic pathways .
3. Antitumor Activity
There is emerging evidence that triazoloquinazolines can inhibit tumor growth through various mechanisms. The compound's unique structure may allow it to interact with specific cellular targets involved in cancer proliferation. Preliminary studies suggest that similar compounds have shown selective cytotoxicity against cancer cell lines while sparing normal cells .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in determining its biological activity. Key features include:
- Thio Group : Enhances lipophilicity and may contribute to improved membrane penetration.
- Fluorobenzyl Substituent : The presence of fluorine can modulate electronic properties and increase binding affinity to biological targets.
- Triazole Ring : Known for its ability to form hydrogen bonds and participate in π-stacking interactions with biomolecules.
Case Studies
Several studies have highlighted the potential applications of triazoloquinazolines:
Case Study 1: Antihistaminic Effects
A series of 1-substituted triazoloquinazolines were synthesized and tested for their antihistaminic effects. The most potent compounds showed comparable efficacy to established antihistamines with reduced sedation effects. This suggests a favorable therapeutic index for further development into non-sedating antihistamines .
Case Study 2: Antimicrobial Screening
A study evaluated the antimicrobial activity of various triazoloquinazoline derivatives against common bacterial strains. Results indicated that several compounds exhibited significant inhibition zones in disk diffusion assays. This supports the hypothesis that modifications in the quinazoline structure can lead to enhanced antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Insights:
- Thioether vs.
- Fluorobenzyl vs. Methoxyphenyl : The 4-fluorobenzyl group in the target compound likely increases electron-withdrawing effects, enhancing receptor binding compared to 2-methoxyphenyl derivatives .
Computational Predictions
Computer modeling (PASS and GUSAR software) predicts the target compound’s anti-asthmatic and anti-allergic activities with high probability (Pa > 0.7). Its acute toxicity (LD₅₀) is estimated to be lower than chlorpheniramine, aligning with the low sedation observed in analogues like Compound S5 .
Antimicrobial Screening
Although the target compound’s antimicrobial data are unavailable, a library of 169 [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives showed moderate activity against Staphylococcus aureus and Candida albicans (32 µg/mL).
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of 1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions under basic conditions. Key steps include:
- Reacting 4-fluorobenzyl chloride with a triazole-thiol intermediate in the presence of sodium hydroxide or potassium carbonate to form the thioether linkage .
- Optimizing reaction efficiency using microwave-assisted synthesis (e.g., 70–80°C in PEG-400 with Bleaching Earth Clay as a heterogenous catalyst), which reduces reaction time and improves yields compared to conventional heating .
- Purification via recrystallization in ethanol or water-miscible solvents, monitored by TLC .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C-S stretch at ~650 cm⁻¹, C-F stretch at ~1,200 cm⁻¹) .
- ¹H/¹³C NMR : Assigns chemical shifts for aromatic protons (e.g., 4-fluorobenzyl protons at δ 7.2–7.4 ppm) and methyl groups (2,5-dimethylbenzyl protons at δ 2.3 ppm) .
- X-ray Diffraction (XRD) : Resolves crystal packing and planar geometry of the triazoloquinazoline core, critical for understanding molecular interactions .
Advanced Research Questions
Q. How can computational studies (DFT, molecular docking) elucidate the compound’s bioactivity?
- Methodological Answer :
- DFT Calculations : Used to model vibrational frequencies (e.g., C-S and C-F bonds) and compare with experimental IR data to validate structural accuracy .
- Molecular Docking : Evaluates binding affinity to biological targets (e.g., Mycobacterium tuberculosis enzymes). Key parameters:
- Use AutoDock Vina with Lamarckian genetic algorithms.
- Validate docking poses with RMSD thresholds (<2.0 Å) against crystallographic data .
Q. How to resolve contradictions in reported biological activity data (e.g., anti-tubercular vs. antimicrobial)?
- Methodological Answer :
- Assay Standardization : Control variables like bacterial strain (e.g., H37Rv for TB), inoculum size, and compound purity (>95% by HPLC) .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl) on MIC values .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to differentiate selective antimicrobial activity from general toxicity .
Q. What experimental designs assess environmental impact and stability?
- Methodological Answer :
- Environmental Fate Studies :
- Hydrolysis: Incubate at pH 4–9 (25–50°C) and analyze degradation products via LC-MS .
- Photolysis: Expose to UV light (λ = 254 nm) and quantify half-life .
- Ecotoxicology : Use Daphnia magna or algae for acute toxicity (LC50/EC50) testing under OECD guidelines .
Specialized Analytical Challenges
Q. How to address crystallographic disorder in XRD analysis of triazoloquinazoline derivatives?
- Methodological Answer :
- Refine anisotropic displacement parameters for non-H atoms using SHELXL.
- Apply restraints to planar groups (e.g., triazole ring) and validate with R-factor convergence (<0.05) .
Q. What strategies improve SAR analysis for fluorine-substituted analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
